3,5-Difluoroisonicotinonitrile

Description

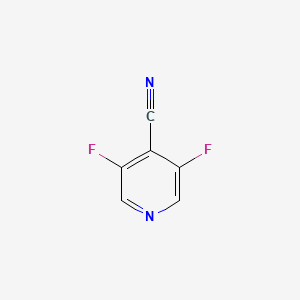

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoropyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUIHNOMVCGTEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696414 | |

| Record name | 3,5-Difluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-09-9 | |

| Record name | 3,5-Difluoropyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 3,5-Difluoroisonicotinonitrile (CAS Number 1214377-09-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for 3,5-Difluoroisonicotinonitrile. This guide compiles the available information and provides extrapolated data based on analogous compounds. All experimental procedures are proposed and should be performed with caution by qualified personnel.

Introduction

This compound, also known as 4-Cyano-3,5-difluoropyridine, is a fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms onto the pyridine ring can significantly alter the molecule's physicochemical properties, including its electronics, lipophilicity, and metabolic stability. These modifications are highly sought after in drug discovery to enhance pharmacokinetic and pharmacodynamic profiles. The nitrile group serves as a versatile chemical handle for further synthetic transformations.

Chemical and Physical Properties

While specific experimental data for this compound is scarce, the following table summarizes its known properties and provides estimated values for others.

| Property | Value | Source/Method |

| CAS Number | 1214377-09-9 | - |

| Synonym | 4-Cyano-3,5-difluoropyridine | - |

| Molecular Formula | C₆H₂F₂N₂ | - |

| Molecular Weight | 140.09 g/mol | - |

| Appearance | White to off-white solid (Predicted) | Analogy |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) (Predicted) | Analogy |

Synthesis

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A common method for introducing a cyano group onto an aromatic ring is through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, with a cyanide salt.

Reaction Scheme:

physicochemical properties of 3,5-Difluoroisonicotinonitrile

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . Due to the nature of this compound as a specialized research chemical, publicly available experimental data is limited. Therefore, this document focuses on providing the foundational structural information alongside detailed, standardized experimental protocols for the determination of its key physicochemical properties. These methodologies are essential for any research or development program involving this compound.

Compound Identification and Properties

This compound, also known as 3,5-difluoropyridine-4-carbonitrile, is a fluorinated heterocyclic compound. The precise characterization of its properties is critical for applications in medicinal chemistry and materials science, influencing factors such as solubility, membrane permeability, and target binding.[1][2]

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 1214377-09-9 | [3][4][5] |

| Molecular Formula | C₆H₂F₂N₂ | [3] |

| Molecular Weight | 140.09 g/mol | [3] |

| IUPAC Name | 3,5-difluoropyridine-4-carbonitrile | [3] |

| Canonical SMILES | C1=C(C(=C(N=C1)F)C#N)F | |

Table 2: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Melting Point | Data not available | Capillary Method |

| Boiling Point | Data not available | Micro-capillary Method |

| Water Solubility | Data not available | Shake-Flask Method |

| pKa | Data not available | Potentiometric Titration |

| LogP | Data not available | RP-HPLC Method |

Note: Experimental data for these properties are not readily found in public literature. The methods listed are the standard protocols recommended for their determination.

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties outlined above.

Synthesis and Characterization

A general approach to synthesizing substituted isonitriles involves the dehydration of N-substituted formamides.[6][7][8] Characterization relies on a combination of spectroscopic methods to confirm the structure and purity.

-

General Synthesis: A common route involves the reaction of a corresponding N-substituted formamide with a dehydrating agent such as triphenylphosphine and iodine or a chlorophosphate compound in the presence of a tertiary amine base.[6][8] The reaction is typically performed under ambient conditions in a suitable solvent like dichloromethane.[6]

-

Purification: The crude product is purified using column chromatography on silica gel.

-

Structural Characterization:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded to confirm the chemical structure. For fluorinated aromatic compounds, ¹⁹F NMR is particularly powerful due to its wide chemical shift range and high sensitivity to the local electronic environment.[9][10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the C≡N stretch of the nitrile group.

-

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a crystalline solid turns into a liquid.[13] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[14]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[13]

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it on a hard surface to pack the solid into the closed end to a height of 1-2 mm.[15][16]

-

Measurement:

-

Place the loaded capillary into a melting point apparatus (e.g., a Mel-Temp device).[16]

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[15]

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (completion). This range is the melting point.

-

Boiling Point Determination (Microscale Method)

This technique is suitable for determining the boiling point of small quantities of liquid (as low as 5 µL).[17]

-

Apparatus Setup: Attach a small (e.g., 6 x 50 mm) test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.[18]

-

Sample Addition: Add approximately 0.2-0.5 mL of the liquid sample into the test tube.[19][20]

-

Bell Capillary: Place a smaller, sealed-end capillary tube (a "bell") into the test tube with its open end down.[17][19] This traps a small pocket of air to ensure smooth boiling.

-

Heating: Place the assembly in a heating bath (e.g., a Thiele tube or a metal heating block).[18][20]

-

Observation: Heat the bath gradually. A slow stream of bubbles will emerge from the bell capillary as the air expands. When the boiling point is reached, a rapid and continuous stream of bubbles will be observed.[17][18]

-

Reading: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and liquid is drawn back into the bell capillary.[19]

Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[21][22]

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS).[22][23]

-

Equilibration: Seal the vial and place it in a shaker or agitator in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[24][25][26]

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration through a low-binding filter (e.g., 0.45 µm PVDF).[23][24]

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate. Determine the concentration of the compound in the diluted sample using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard calibration curve.[24][26] The calculated concentration is the solubility.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) by monitoring pH changes during titration with an acid or base.[27][28][29][30]

-

System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[27]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[30] Maintain a constant ionic strength using a background electrolyte like KCl.[27]

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[27][30]

-

Data Collection: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[30]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[29]

LogP Determination (RP-HPLC Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative to the traditional shake-flask method.[21][31]

-

System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[32]

-

Calibration: Prepare a set of reference standards with well-established LogP values that span the expected range of the test compound.[31]

-

Retention Time Measurement: Inject each standard and the test compound onto the HPLC system and measure their retention times (t_R). Also, measure the column dead time (t_0) by injecting an unretained compound (e.g., uracil).

-

Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0.[21]

-

Correlation: Plot the logarithm of the capacity factor (log k') for the reference standards against their known LogP values. A linear regression of this plot yields a calibration curve.

-

LogP Determination: Determine the log k' for this compound and use the calibration curve equation to calculate its LogP value.

Integrated Compound Analysis Workflow

The logical flow from initial synthesis to final property determination is a critical pathway in chemical research. The following diagram illustrates this integrated workflow.

References

- 1. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 4. calpaclab.com [calpaclab.com]

- 5. 1214377-09-9 | this compound - Moldb [moldb.com]

- 6. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine [organic-chemistry.org]

- 7. [PDF] Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine | Semantic Scholar [semanticscholar.org]

- 8. Isonitrile synthesis by dehydration [organic-chemistry.org]

- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 15. chm.uri.edu [chm.uri.edu]

- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 17. chemtips.wordpress.com [chemtips.wordpress.com]

- 18. chymist.com [chymist.com]

- 19. chemconnections.org [chemconnections.org]

- 20. uomus.edu.iq [uomus.edu.iq]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 24. enamine.net [enamine.net]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. bioassaysys.com [bioassaysys.com]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 29. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 30. dergipark.org.tr [dergipark.org.tr]

- 31. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

In-Depth Technical Guide to the Structure Elucidation of 3,5-Difluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3,5-Difluoroisonicotinonitrile, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. This document details the synthetic protocol and available spectral data to facilitate its identification and use in research and development.

Chemical Structure and Properties

This compound , also known as 4-Cyano-3,5-difluoropyridine , is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and a nitrile group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214377-09-9 | [1][2] |

| Molecular Formula | C₆H₂F₂N₂ | [1][2] |

| Molecular Weight | 140.09 g/mol | [1][2] |

Synthesis

A reliable synthetic route to this compound has been reported in the supporting information of a study on triplet emitters.[3] The synthesis involves a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Cyano-3,5-difluoropyridine

-

Carbazole

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a 100 mL round-bottomed flask, add 4-Cyano-3,5-difluoropyridine (610.5 mg, 5 mmol), Carbazole (1.672 g, 10 mmol), and K₂CO₃ (2.075 g, 15 mmol).[3]

-

Add 20 mL of analytical grade DMSO to the flask.[3]

-

The resulting mixture is refluxed at 150 °C for 12 hours.[3]

-

After the reaction is complete, the mixture is cooled to room temperature.[3]

-

The product is then purified by washing with water.[3]

This protocol describes the synthesis of a derivative using this compound as a starting material, implying the commercial availability or prior synthesis of the nitrile itself. A plausible direct synthesis of this compound would involve the cyanation of a corresponding 3,5-difluoropyridine precursor.

Diagram 1: Proposed Synthetic Pathway for a Derivative of this compound

Caption: Reaction scheme for the synthesis of pDCzPyCN.

Spectroscopic Data for Structural Elucidation

NMR Spectroscopy of pDCzPyCN

The following NMR data were reported for pDCzPyCN in Chloroform-d (CDCl₃).[3]

Table 2: ¹H and ¹³C NMR Data for pDCzPyCN in CDCl₃

| Spectrum | Chemical Shift (δ) ppm |

| ¹H NMR | 9.10 (s, 2H), 8.19 (d, J = 7.9 Hz, 4H), 7.53 (ddd, J = 8.4, 7.3, 1.2 Hz, 4H), 7.44 – 7.33 (m, 8H) |

| ¹³C NMR | 149.49, 140.33, 137.02, 126.75, 124.47, 121.84, 120.98, 109.46 |

Diagram 2: Logical Workflow for Structural Confirmation

Caption: Workflow for structural confirmation of the reactant.

Mass Spectrometry of pDCzPyCN

High-resolution mass spectrometry (HR-MS) data further confirms the molecular formula of the synthesized derivative.

Table 3: High-Resolution Mass Spectrometry Data for pDCzPyCN

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 435.160423 | 435.160463 |

This data is consistent with the molecular formula C₃₀H₁₉N₄, which is the expected formula for the product of the reaction between this compound (C₆H₂F₂N₂) and two equivalents of Carbazole (C₁₂H₉N), followed by the loss of two HF molecules and subsequent protonation.

Conclusion

The structure of this compound is confirmed through the successful synthesis and detailed characterization of its derivative, pDCzPyCN. While direct and comprehensive spectroscopic data for this compound remains to be published in readily accessible literature, the provided synthetic protocol and the analytical data of its reaction product serve as a strong foundation for its use in further chemical synthesis and drug discovery endeavors. Researchers utilizing this compound are encouraged to perform full characterization to contribute to the body of scientific knowledge.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Difluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Difluoroisonicotinonitrile. In the absence of experimentally recorded spectra in publicly available literature, this document leverages high-quality predictive algorithms to offer insights into its structural characterization. This guide also outlines a comprehensive, standard experimental protocol for the acquisition of NMR data for this and structurally related compounds.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using established computational models and provide expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Disclaimer: The NMR data presented in this section is predicted by computational software and has not been experimentally verified. Actual experimental values may vary.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound in CDCl₃.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.65 | Triplet | ⁴J(H,F) ≈ 2.5 |

| H-6 | 8.65 | Triplet | ⁴J(H,F) ≈ 2.5 |

Due to the symmetry of the molecule, the protons at positions 2 and 6 are chemically equivalent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃.

| Position | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | 145.0 | Doublet | ²J(C,F) ≈ 15-25 |

| C-3 | 160.0 | Doublet of Doublets | ¹J(C,F) ≈ 240-260, ³J(C,F) ≈ 10-20 |

| C-4 | 120.0 | Triplet | ³J(C,F) ≈ 3-5 |

| C-5 | 160.0 | Doublet of Doublets | ¹J(C,F) ≈ 240-260, ³J(C,F) ≈ 10-20 |

| C-6 | 145.0 | Doublet | ²J(C,F) ≈ 15-25 |

| CN | 115.0 | Singlet | - |

Due to molecular symmetry, C-2 is equivalent to C-6, and C-3 is equivalent to C-5.

Experimental Protocols

The following is a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[1][3][4] The choice of solvent should be based on the solubility of the compound and its chemical stability.

-

Dissolution: Gently agitate the vial to ensure the complete dissolution of the sample. If necessary, brief and gentle warming or sonication can be applied.

-

Filtration: To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

¹H NMR Acquisition Parameters

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): Typically 2-4 seconds.[5]

-

Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay of 5 times the longest T1 relaxation time is recommended.[5]

-

Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration.

-

Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, is a good starting point for aromatic compounds.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide nuclear Overhauser effect (nOe) enhancement.[6]

-

Acquisition Time (AQ): Approximately 1-2 seconds.[6]

-

Relaxation Delay (D1): 2 seconds is a common starting value.[6]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.[7]

-

Spectral Width (SW): A spectral width of about 240 ppm, from -10 to 230 ppm, will cover the range for most organic compounds.[8]

-

Temperature: 298 K (25 °C).

Visualizations

NMR Experimental Workflow

Caption: General workflow for an NMR experiment.

Structure-Spectrum Correlation for this compound

Caption: Correlation of molecular structure to predicted NMR signals.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. organomation.com [organomation.com]

- 5. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

An In-depth Technical Guide to 19F NMR Spectroscopy of 3,5-Difluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for acquiring and interpreting 19F Nuclear Magnetic Resonance (NMR) spectra of 3,5-Difluoroisonicotinonitrile. This document is intended for researchers and professionals in the fields of chemistry and drug development who utilize fluorinated compounds and require a robust analytical methodology for their characterization.

Introduction to 19F NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the structural elucidation and analysis of organofluorine compounds.[1] The ¹⁹F nucleus possesses a nuclear spin of 1/2 and has a natural abundance of 100%, making it a highly sensitive nucleus for NMR detection, comparable to ¹H.[2][3] Key advantages of ¹⁹F NMR include its wide chemical shift range, which typically spans over 800 ppm, leading to excellent signal dispersion and reduced spectral overlap.[1] The chemical shifts are highly sensitive to the local electronic environment, providing valuable information about molecular structure and intermolecular interactions.[2]

This compound is a valuable building block in medicinal chemistry and materials science. The two fluorine atoms on the pyridine ring serve as sensitive probes for ¹⁹F NMR analysis, allowing for unambiguous characterization and monitoring of chemical transformations.

Predicted 19F NMR Data for this compound

Table 1: Estimated 19F NMR Data for this compound

| Parameter | Estimated Value | Rationale |

| Chemical Shift (δ) | -110 to -130 ppm | The chemical shift of fluorine on an aromatic ring is influenced by the electronic effects of the other substituents.[2] For fluoropyridines, the shifts are typically in this range relative to a standard like CFCl₃.[5] The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring are expected to deshield the fluorine nuclei, shifting them downfield. |

| 1H-¹⁹F Coupling (JHF) | 5 - 10 Hz (ortho) | The coupling between ¹⁹F and the ortho protons (at positions 2 and 6) is expected to be in the typical range for ortho 1H-¹⁹F coupling in aromatic systems. |

| 1H-¹⁹F Coupling (JHF) | 1 - 3 Hz (para) | The coupling between ¹⁹F and the para proton (at position 4, if it were present) is generally smaller. In this molecule, the nitrile group is at position 4. |

| 13C-¹⁹F Coupling (JCF) | 240 - 260 Hz (1JCF) | The one-bond coupling between ¹⁹F and the directly attached ¹³C is typically large. |

| 13C-¹⁹F Coupling (JCF) | 20 - 30 Hz (2JCCF) | Two-bond carbon-fluorine couplings are significantly smaller. |

| 15N-¹⁹F Coupling (JNF) | 1 - 5 Hz (2JNCF) | Two-bond coupling to the ring nitrogen is expected to be small. |

Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. Coupling constants are given in Hertz (Hz).

Experimental Protocol for 19F NMR Spectroscopy

This section provides a detailed methodology for acquiring high-quality ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent that readily dissolves the compound and is chemically inert. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The choice of solvent can slightly influence the chemical shifts.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Reference Standard : For accurate chemical shift referencing, an internal or external standard can be used.

-

Internal Standard : A small amount of a reference compound, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm), can be added directly to the sample.[6]

-

External Standard : A sealed capillary containing a reference compound (e.g., CFCl₃) can be placed inside the NMR tube.

-

-

Filtration : To remove any particulate matter, filter the final solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.

Table 2: NMR Spectrometer Parameters for 1D 19F NMR

| Parameter | Value | Purpose |

| Spectrometer Frequency | ≥ 400 MHz (for ¹H) | Higher field strengths provide better signal dispersion and sensitivity. |

| Nucleus | ¹⁹F | |

| Pulse Program | zgfhigqn (Bruker) or equivalent | Standard ¹⁹F observe pulse sequence with ¹H decoupling. |

| Spectral Width (SW) | 200 ppm (approx. 75,000 Hz on a 400 MHz instrument) | Should be wide enough to encompass all expected ¹⁹F signals. |

| Transmitter Offset (O1P) | -120 ppm | Centered in the expected chemical shift region for aromatic fluorides. |

| Acquisition Time (AQ) | 1 - 2 seconds | Determines the digital resolution of the spectrum. |

| Relaxation Delay (D1) | 2 - 5 seconds | Allows for full relaxation of the ¹⁹F nuclei between scans, important for accurate integration.[7] |

| Number of Scans (NS) | 16 - 64 | Should be a multiple of 8 or 16 for proper phase cycling. Increased scans improve the signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |

| Decoupling | ¹H decoupling (e.g., GARP) | Simplifies the spectrum by removing ¹H-¹⁹F couplings, resulting in a single peak for the two equivalent fluorine atoms. A coupled spectrum can also be acquired to observe these couplings. |

Data Processing

-

Fourier Transformation : Apply an exponential window function (line broadening of 0.3 - 1.0 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing : Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing : Reference the spectrum to the internal or external standard. If no standard is used, the solvent residual peak can be used for ¹H referencing, and the ¹⁹F spectrum can be referenced indirectly.

-

Integration : Integrate the area under the peak to determine the relative number of fluorine atoms. For this compound, a single integrated peak is expected in the ¹H-decoupled spectrum.

Visualizations

Logical Workflow for 19F NMR Analysis

The following diagram illustrates the general workflow for the ¹⁹F NMR analysis of a fluorinated compound like this compound.

Caption: Workflow for 19F NMR analysis of this compound.

Hypothetical Signaling Pathway Interaction

While this compound is primarily a chemical intermediate, fluorinated molecules are often designed to interact with biological targets in drug discovery. The following diagram illustrates a hypothetical interaction where a molecule containing this scaffold acts as an inhibitor of a kinase signaling pathway.

Caption: Hypothetical inhibition of a kinase pathway by a derivative.

Conclusion

This guide provides a foundational understanding and practical framework for the ¹⁹F NMR analysis of this compound. The high sensitivity and wide chemical shift dispersion of ¹⁹F NMR make it an indispensable tool for the characterization of this and other fluorinated molecules in research and development. By following the detailed experimental protocols and understanding the principles of spectral interpretation, scientists can confidently utilize this technique for structural verification, purity assessment, and reaction monitoring.

References

A Technical Guide to the FTIR Analysis of 3,5-Difluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 3,5-Difluoroisonicotinonitrile. This document details the characteristic vibrational frequencies of its functional groups, a step-by-step experimental protocol for spectral acquisition, and a logical workflow for data interpretation, serving as a vital resource for researchers in medicinal chemistry and materials science.

Introduction

This compound is a substituted pyridine derivative of significant interest in the development of novel pharmaceuticals and functional materials. The presence of a nitrile group and fluorine substituents on the pyridine ring imparts unique electronic and structural properties to the molecule. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the molecular structure and functional groups present in a sample by measuring the absorption of infrared radiation. This guide will focus on the theoretical and practical aspects of analyzing this compound using FTIR spectroscopy.

Core Functional Groups and Their Vibrational Frequencies

The primary functional groups present in this compound are the nitrile group (-C≡N), the aromatic pyridine ring, and the carbon-fluorine (C-F) bonds. Each of these groups exhibits characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum.

Nitrile Group (-C≡N)

The nitrile functional group is characterized by a carbon-nitrogen triple bond. This bond gives rise to a sharp and intense absorption peak in a relatively uncongested region of the FTIR spectrum, making it an excellent diagnostic marker. For aromatic nitriles, the C≡N stretching vibration typically appears in the range of 2240-2220 cm⁻¹[1]. The conjugation of the nitrile group with the aromatic pyridine ring in this compound is expected to slightly lower the frequency of this vibration compared to saturated nitriles[1].

Aromatic Pyridine Ring

The pyridine ring, an aromatic heterocycle, exhibits several characteristic vibrational modes:

-

C-H Stretching: The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

-

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of bands in the 1600-1400 cm⁻¹ region. The exact positions of these bands are sensitive to the substitution pattern on the ring.

-

C-H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations of the aromatic C-H bonds generally appear between 1300 and 1000 cm⁻¹, while the out-of-plane bending vibrations are found at lower frequencies, typically below 900 cm⁻¹.

Carbon-Fluorine (C-F) Bonds

The presence of two fluorine atoms on the pyridine ring introduces strong C-F stretching vibrations. These are typically observed in the 1300-1000 cm⁻¹ region. The high electronegativity of fluorine results in a strong dipole moment for the C-F bond, leading to intense absorption bands.

Predicted FTIR Data for this compound

Based on the analysis of its functional groups and comparison with similar compounds like 3,5-Difluorobenzonitrile, the following table summarizes the predicted key vibrational frequencies for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Medium |

| Nitrile (-C≡N) Stretching | 2240 - 2220 | Strong, Sharp |

| Aromatic Ring (C=C, C=N) Stretching | 1600 - 1400 | Medium-Strong |

| C-F Stretching | 1300 - 1000 | Strong |

| Aromatic C-H In-Plane Bending | 1300 - 1000 | Medium |

| Aromatic C-H Out-of-Plane Bending | Below 900 | Medium-Strong |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for the analysis of solid and liquid samples with minimal preparation.

Materials and Equipment

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) Accessory (e.g., with a diamond or germanium crystal)

-

This compound sample (solid or in solution)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are properly installed and powered on.

-

Allow the instrument to warm up and stabilize according to the manufacturer's instructions.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

-

-

Sample Analysis:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal.

-

If the sample is a solid, use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal.

-

Initiate the sample scan. The spectrometer's software will automatically collect the spectrum and ratio it against the previously acquired background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be baseline-corrected and normalized if necessary.

-

Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound.

-

Logical Workflow and Data Interpretation

The following diagrams illustrate the logical workflow for the FTIR analysis and the relationship between the functional groups and their expected spectral regions.

Caption: Workflow for FTIR Analysis of this compound.

Caption: Functional Groups and Expected FTIR Peak Regions.

Conclusion

This technical guide provides a foundational understanding of the FTIR analysis of this compound. By understanding the characteristic vibrational frequencies of its constituent functional groups and following a robust experimental protocol, researchers can effectively utilize FTIR spectroscopy for structural elucidation, reaction monitoring, and quality control in the development of new chemical entities. The provided data and workflows serve as a practical resource for scientists and professionals in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Reactivity and Chemical Stability of 3,5-Difluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity and chemical stability of 3,5-Difluoroisonicotinonitrile is limited in publicly available literature. This guide synthesizes information from studies on closely related fluorinated pyridines and cyanopyridines to provide a comprehensive overview of its expected chemical behavior. All inferred properties are explicitly noted.

Introduction

This compound, also known as 3,5-difluoro-4-cyanopyridine, is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and a cyano group on the pyridine ring significantly influences its electronic properties, making it an interesting building block for the synthesis of more complex molecules. This guide provides an in-depth analysis of its anticipated reactivity and chemical stability, drawing upon established principles of organic chemistry and data from analogous compounds.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 1214377-09-9 | [1] |

| Molecular Formula | C₆H₂F₂N₂ | [1] |

| Molecular Weight | 140.09 g/mol | [1] |

| Appearance | Inferred to be a solid at room temperature | N/A |

| Storage | Inert atmosphere, room temperature | [1] |

Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, which is enhanced by the presence of two fluorine atoms and a cyano group. This makes the aromatic ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is expected to be nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of one of the fluorine atoms.

General Reaction Scheme:

References

A-Technical Guide to the Synthetic Routes of 3,5-Difluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoroisonicotinonitrile, also known as 3,5-difluoropyridine-4-carbonitrile, is a key building block in the synthesis of various biologically active molecules. Its unique electronic properties, imparted by the two fluorine atoms and the nitrile group on the pyridine ring, make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. For instance, it is utilized in the creation of innovative therapeutic agents, particularly in oncology and infectious disease research, where fluorinated compounds often demonstrate enhanced pharmacological properties. This guide provides an in-depth overview of a common synthetic route for the preparation of this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams of the reaction pathway.

Synthetic Route: From 3,5-Difluoropyridine

A prevalent method for the synthesis of this compound involves a multi-step process starting from 3,5-difluoropyridine. This route typically proceeds through the formation of an N-oxide, followed by cyanation.

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis from the starting material to the final product.

Caption: Logical workflow for the synthesis of this compound.

Reaction Pathway

The chemical transformations involved in this synthetic route are depicted below.

Caption: Reaction pathway from 3,5-Difluoropyridine.

Quantitative Data Summary

The following table summarizes the typical quantitative data for this synthetic route.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3,5-Difluoropyridine | m-CPBA | Dichloromethane (DCM) | 25 | 12 | ~95 |

| 2 | 3,5-Difluoropyridine-N-oxide | Trimethylsilyl cyanide (TMSCN), Acetic Anhydride (Ac₂O) | Dichloromethane (DCM) | 40 | 24 | ~80 |

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Difluoropyridine-N-oxide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-difluoropyridine (1.0 eq.) in dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-difluoropyridine-N-oxide as a solid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluoropyridine-N-oxide (1.0 eq.) in DCM.

-

Reagent Addition: Add acetic anhydride (Ac₂O) (1.5 eq.) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) (1.5 eq.).

-

Reaction: Heat the reaction mixture to 40 °C and stir for 24 hours.

-

Work-up: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate.

-

Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times.

An In-depth Technical Guide to the Synthesis of 3,5-Difluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3,5-Difluoroisonicotinonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details starting materials, reaction pathways, and experimental protocols, presenting quantitative data in accessible formats to aid in methodological comparison and implementation.

Introduction

This compound, also known as 3,5-difluoro-4-cyanopyridine, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of fluorine atoms at the 3 and 5 positions of the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate for the synthesis of complex molecular architectures with potential biological activity. This guide explores the most viable synthetic strategies for obtaining this important compound, focusing on precursor synthesis and the critical fluorination and cyanation steps.

Synthetic Strategies

Two primary retrosynthetic approaches have been identified for the synthesis of this compound. The first strategy involves the late-stage fluorination of a pre-functionalized chlorinated pyridine. The second approach relies on the introduction of the cyano group onto a difluorinated pyridine core.

Route 1: Halogen Exchange Fluorination of a Dichlorinated Precursor

This synthetic pathway commences with a dichlorinated pyridine derivative, which then undergoes a halogen exchange (Halex) reaction to introduce the fluorine atoms. The key intermediate in this route is 3,5-dichloroisonicotinonitrile.

Logical Flow of Halogen Exchange Fluorination Route

Caption: Pathway starting from 3,5-Dichloropyridine.

Route 2: Cyanation of a Difluorinated Precursor

This alternative strategy begins with the synthesis of a 3,5-difluoropyridine intermediate, followed by the introduction of the cyano group at the 4-position. A plausible method for this cyanation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate derived from an amino group.

Logical Flow of Cyanation Route

Caption: Pathway starting from 3,5-Dichloropyridine.

Starting Materials and Precursor Synthesis

The selection of the appropriate starting material is critical for an efficient and high-yielding synthesis. The following sections detail the preparation of key precursors.

Synthesis of 3,5-Dichloropyridine

3,5-Dichloropyridine is a crucial starting material for both proposed synthetic routes. It can be synthesized from 2,3,5-trichloropyridine.

Experimental Protocol: Synthesis of 3,5-Dichloropyridine

-

Reaction: Dechlorination of 2,3,5-trichloropyridine.

-

Reagents: 2,3,5-trichloropyridine, zinc powder, acidic compound (e.g., ammonium chloride), solvent (e.g., water, 1,4-dioxane).

-

Procedure: A mixture of 2,3,5-trichloropyridine, zinc powder, and an acidic compound in a suitable solvent is heated. The reaction progress is monitored by gas chromatography. Upon completion, the product is extracted with an organic solvent, dried, and purified.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 2,3,5-trichloropyridine |

| Product | 3,5-Dichloropyridine |

| Yield | Not explicitly stated, but high conversion is implied. |

| Purity | >98% (by GC) |

Synthesis of 3,5-Dichloroisonicotinonitrile

While commercially available, the synthesis of 3,5-dichloroisonicotinonitrile from 3,5-dichloropyridine is a necessary step in Route 1 if starting from the more basic precursor. This typically involves a nucleophilic substitution reaction to introduce the cyano group.

Experimental Protocol: Cyanation of 3,5-Dichloropyridine (General Procedure)

-

Reaction: Nucleophilic aromatic substitution of a chlorine atom with a cyanide source. Due to the electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms, direct cyanation can be challenging and may require activation or specific catalytic systems. A more common approach is the cyanation of an activated precursor.

-

Reagents: 3,5-Dichloropyridine, a cyanide source (e.g., copper(I) cyanide, zinc cyanide), palladium catalyst (for cross-coupling reactions), or conditions for nucleophilic aromatic substitution.

-

Procedure: A mixture of 3,5-dichloropyridine and the cyanide source is heated in a suitable solvent, often in the presence of a catalyst. The reaction is monitored by TLC or GC. After completion, the reaction mixture is worked up to isolate the product.

-

Quantitative Data: Specific yield and conditions for the direct cyanation of 3,5-dichloropyridine at the 4-position are not well-documented in readily available literature, suggesting this may be a challenging transformation.

Synthesis of 3,5-Difluoropyridine

For Route 2, the initial step is the synthesis of 3,5-difluoropyridine from 3,5-dichloropyridine via a halogen exchange reaction.

Experimental Protocol: Synthesis of 3,5-Difluoropyridine

-

Reaction: Halogen exchange fluorination of 3,5-dichloropyridine.

-

Reagents: 3,5-Dichloropyridine, a fluoride source (e.g., potassium fluoride, cesium fluoride), a polar aprotic solvent (e.g., dimethyl sulfoxide, N-methyl-2-pyrrolidone).

-

Procedure: 3,5-Dichloropyridine is heated with an excess of the fluoride source in a high-boiling polar aprotic solvent. The reaction is typically carried out under anhydrous conditions. The product is then isolated by distillation or extraction.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 3,5-Dichloropyridine |

| Product | 3,5-Difluoropyridine |

| Fluorinating Agent | Potassium Fluoride (KF) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | High temperature (specifics vary) |

| Yield | Moderate to good, depending on conditions. |

Core Synthesis of this compound

Route 1: Halogen Exchange Fluorination of 3,5-Dichloroisonicotinonitrile

This method involves the direct conversion of 3,5-dichloroisonicotinonitrile to the target compound.

Experimental Protocol: Fluorination of 3,5-Dichloroisonicotinonitrile

-

Reaction: Halogen exchange fluorination.

-

Reagents: 3,5-Dichloroisonicotinonitrile, potassium fluoride (KF) or cesium fluoride (CsF), polar aprotic solvent (e.g., sulfolane, DMSO).

-

Procedure: A mixture of 3,5-dichloroisonicotinonitrile and the fluorinating agent is heated in a high-boiling polar aprotic solvent. The reaction progress is monitored by GC or LC-MS. Upon completion, the product is isolated by extraction and purified by chromatography or distillation.

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 3,5-Dichloroisonicotinonitrile |

| Product | This compound |

| Fluorinating Agent | KF/CsF |

| Solvent | Sulfolane/DMSO |

| Temperature | 150-200 °C |

| Yield | Expected to be moderate to good. |

Route 2: Sandmeyer Reaction of 4-Amino-3,5-difluoropyridine

This route introduces the cyano group in the final step via a Sandmeyer reaction.[1][2][3] This is a classic and reliable method for converting an aromatic amine to a nitrile.[1][2][3]

Experimental Workflow for Sandmeyer Route

Caption: Key steps in the Sandmeyer reaction.

Experimental Protocol: Sandmeyer Reaction

-

Reaction: Diazotization of 4-amino-3,5-difluoropyridine followed by cyanation.

-

Reagents:

-

Diazotization: 4-Amino-3,5-difluoropyridine, sodium nitrite (NaNO₂), strong acid (e.g., HCl, H₂SO₄).

-

Cyanation: Copper(I) cyanide (CuCN).

-

-

Procedure:

-

Diazotization: 4-Amino-3,5-difluoropyridine is dissolved in a cold aqueous solution of a strong acid. A solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.

-

Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The reaction mixture is typically warmed to room temperature or slightly heated to drive the reaction to completion. The product is then isolated by extraction and purified.

-

-

Quantitative Data:

| Parameter | Value |

| Starting Material | 4-Amino-3,5-difluoropyridine |

| Product | This compound |

| Reagents | NaNO₂, HCl, CuCN |

| Temperature | 0-5 °C (diazotization), RT to moderate heat (cyanation) |

| Yield | Generally good for Sandmeyer reactions. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes. The choice of route will depend on the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The halogen exchange fluorination of 3,5-dichloroisonicotinonitrile offers a more direct approach, provided the starting material is accessible. The cyanation of 3,5-difluoropyridine via a Sandmeyer reaction on 4-amino-3,5-difluoropyridine provides a robust and well-established alternative. Both pathways offer viable methods for obtaining this valuable synthetic intermediate for applications in drug discovery and materials science. Careful optimization of reaction conditions for each step is crucial to maximize yield and purity.

References

A Technical Guide to the Preliminary Biological Activity Screening of 3,5-Difluoroisonicotinonitrile

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3,5-Difluoroisonicotinonitrile is a known chemical entity available for research purposes. However, as of the last update, there is a lack of publicly available data regarding its biological activity. This document, therefore, presents a hypothetical yet scientifically rigorous framework for its initial biological screening. The experimental protocols and data herein are illustrative and designed to serve as a technical guide for researchers embarking on the evaluation of this or similar novel chemical entities.

Introduction: Compound Profile and Screening Rationale

This compound is a small molecule characterized by a pyridine ring substituted with two fluorine atoms and a nitrile group. The presence of the fluorinated pyridine core, a common scaffold in medicinal chemistry, suggests potential for a range of biological activities. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability, while the nitrile group can act as a hydrogen bond acceptor or a reactive center.

Given these structural features, a preliminary screening cascade is proposed to investigate its potential as an anticancer or antimicrobial agent. This guide outlines a multi-tiered approach, beginning with broad primary screening for cytotoxicity and antimicrobial effects, followed by more focused secondary assays to probe the mechanism of action, and concluding with essential preliminary ADME-Tox profiling.

Overall Experimental Workflow

The proposed screening strategy follows a logical progression from broad, high-throughput assays to more specific, lower-throughput investigations. This workflow is designed to efficiently identify potential biological activities and flag any early-stage liabilities.

Methodological & Application

Application Notes and Protocols: 3,5-Difluoroisonicotinonitrile as a Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoroisonicotinonitrile is a highly valuable and reactive building block for the synthesis of a diverse array of substituted pyridine compounds. The presence of two fluorine atoms on the pyridine ring, activated by the electron-withdrawing nitrile group at the 4-position, renders the 3- and 5-positions susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the regioselective introduction of various functional groups, making it an attractive starting material in medicinal chemistry and materials science. The fluorine atoms can also impart desirable properties to the final molecules, such as increased metabolic stability and enhanced binding affinity to biological targets.

These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the synthesis of mono- and di-substituted pyridine derivatives. The protocols provided are based on established principles of nucleophilic aromatic substitution and on reported procedures for structurally analogous compounds.

Key Synthetic Transformations

The primary mode of reaction for this compound is nucleophilic aromatic substitution. The fluorine atoms act as excellent leaving groups, and the regioselectivity of the substitution can often be controlled by stoichiometry and reaction conditions.

Mono-substitution Reactions

By using one equivalent of a nucleophile, it is possible to achieve mono-substitution, yielding 3-substituted-5-fluoroisonicotinonitriles. This is a common strategy for introducing a key pharmacophore or a handle for further functionalization.

A variety of nucleophiles can be employed, including:

-

Aliphatic and aromatic amines

-

Thiols

-

Alcohols and phenols

The general reaction scheme is as follows:

Caption: General scheme for mono-substitution of this compound.

Di-substitution Reactions

Employing an excess of the nucleophile or a stronger nucleophile can lead to the di-substitution product, where both fluorine atoms are replaced. This allows for the synthesis of symmetrically or asymmetrically 3,5-disubstituted isonicotinonitriles.

The general reaction scheme for symmetrical di-substitution is:

Caption: General scheme for di-substitution of this compound.

Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in many approved and investigational kinase inhibitors. The 3,5-disubstituted isonicotinonitrile core can serve as a template for the synthesis of potent and selective inhibitors of various kinases, such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and others implicated in inflammatory diseases and cancer.

The general workflow for the synthesis of a hypothetical kinase inhibitor is outlined below:

Caption: Workflow for the synthesis of a kinase inhibitor scaffold.

Experimental Protocols

Disclaimer: The following protocols are illustrative and based on the known reactivity of similar fluorinated aromatic compounds. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Synthesis of 3-Amino-5-fluoroisonicotinonitrile Derivatives

Objective: To synthesize a mono-amino substituted isonicotinonitrile via nucleophilic aromatic substitution.

Materials:

-

This compound

-

Amine of choice (e.g., morpholine, piperidine, aniline)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF (0.2 M) is added the desired amine (1.1 eq) and potassium carbonate (2.0 eq).

-

The reaction mixture is stirred at 80 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is cooled to room temperature and diluted with ethyl acetate.

-

The organic layer is washed with water (3x) and brine (1x).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3-amino-5-fluoroisonicotinonitrile derivative.

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | K₂CO₃ | DMF | 80 | 5 | 85 |

| 2 | Aniline | DIPEA | DMSO | 100 | 6 | 78 |

| 3 | Piperidine | K₂CO₃ | DMF | 80 | 4 | 92 |

Table 1: Representative data for the synthesis of 3-amino-5-fluoroisonicotinonitrile derivatives.

Protocol 2: Synthesis of 3,5-Bis(alkylthio)isonicotinonitrile

Objective: To synthesize a di-substituted isonicotinonitrile using a thiol nucleophile.

Materials:

-

This compound

-

Thiol of choice (e.g., ethanethiol, thiophenol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of sodium hydride (2.5 eq) in anhydrous THF (0.3 M) at 0 °C is added the desired thiol (2.2 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes.

-

A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is carefully quenched with saturated aqueous ammonium chloride.

-

The mixture is extracted with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography to yield the 3,5-bis(alkylthio)isonicotinonitrile.

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethanethiol | NaH | THF | rt | 14 | 75 |

| 2 | Thiophenol | NaH | THF | rt | 16 | 68 |

Table 2: Representative data for the synthesis of 3,5-bis(alkylthio)isonicotinonitriles.

Summary and Future Outlook

This compound is a versatile and highly reactive building block that provides a straightforward entry into a wide range of mono- and di-substituted pyridines. Its application in the synthesis of biologically active molecules, particularly kinase inhibitors, is of significant interest to the drug discovery community. The ability to fine-tune the substitution pattern on the pyridine ring allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. Further exploration of its reactivity with a broader range of nucleophiles and its use in the development of novel heterocyclic scaffolds will undoubtedly continue to expand its utility in organic synthesis and medicinal chemistry.

Application of 3,5-Difluoroisonicotinonitrile in the Synthesis of Kinase Inhibitors: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoroisonicotinonitrile is a valuable fluorinated building block for the synthesis of novel kinase inhibitors. The strategic placement of fluorine atoms on the pyridine ring can significantly enhance the metabolic stability and binding affinity of drug candidates. The nitrile functionality provides a versatile chemical handle for the construction of various heterocyclic scaffolds known to interact with the ATP-binding site of kinases. While specific, publicly documented examples of kinase inhibitors synthesized directly from this compound are not abundant, its structural motifs suggest high potential in the development of targeted therapies. This document provides a representative synthetic protocol and outlines the general workflow for the development of kinase inhibitors utilizing this scaffold.

Introduction to Kinase Inhibitors and the Significance of Fluorination

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a primary focus for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of drugs, with numerous approved therapies targeting specific kinases involved in disease progression.

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The introduction of fluorine atoms can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of the drug.

-

Improve Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.

-

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can influence solubility and cell permeability.

-

Influence Conformation: The small size and unique electronic properties of fluorine can favor specific molecular conformations that are optimal for binding to the target protein.

The 3,5-difluorosubstituted pyridine ring present in this compound is therefore a desirable scaffold for the design of novel kinase inhibitors.

Representative Synthetic Protocol: Synthesis of a Hypothetical Pyrazolopyridine Kinase Inhibitor

This protocol describes a hypothetical synthesis of a pyrazolopyridine-based kinase inhibitor starting from this compound. This class of compounds is known to inhibit various kinases by mimicking the hinge-binding motif of ATP.

Scheme 1: Hypothetical synthesis of a pyrazolopyridine kinase inhibitor.

Caption: Synthetic scheme for a hypothetical kinase inhibitor.

Step 1: Synthesis of the Pyrazolopyridine Core

-

To a solution of this compound (1.0 eq) in ethanol (10 mL/mmol) is added hydrazine hydrate (1.2 eq).

-

The reaction mixture is heated to reflux for 4-6 hours.

-

Progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired pyrazolopyridine intermediate.

Step 2: Cross-Coupling with an Aryl Halide

-

The pyrazolopyridine intermediate (1.0 eq), an appropriate aryl halide (R-X, 1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are combined in a reaction vessel.

-

A suitable solvent such as dioxane or toluene is added, and the mixture is degassed with nitrogen or argon.

-

The reaction is heated to 80-100 °C for 12-24 hours.

-

Reaction progress is monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, the reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product is purified by column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Characterization and Activity Evaluation

The synthesized compounds would be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity. The inhibitory activity of the final compounds against a panel of kinases would be determined using in vitro assays.

Table 1: Hypothetical In Vitro Kinase Inhibitory Activity

| Compound | Target Kinase | IC₅₀ (nM) |

| Hypothetical Inhibitor 1 | EGFR | 15 |

| JAK2 | 150 | |

| VEGFR2 | 250 | |

| Hypothetical Inhibitor 2 | EGFR | 25 |

| JAK2 | 80 | |

| VEGFR2 | 300 |

IC₅₀ values are representative and for illustrative purposes only.

Experimental Workflow and Signaling Pathway

The general workflow for the discovery and development of a kinase inhibitor is a multi-step process involving synthesis, characterization, biological evaluation, and optimization.

Caption: General workflow for kinase inhibitor development.

A common target for kinase inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Caption: Simplified EGFR signaling pathway and inhibitor action.

Conclusion

This compound represents a promising starting material for the synthesis of novel kinase inhibitors. The difluorinated pyridine scaffold offers advantageous physicochemical properties, and the nitrile group allows for diverse synthetic transformations. The protocols and workflows outlined in this document provide a foundational framework for researchers to explore the potential of this and similar building blocks in the design and development of next-generation targeted therapies.

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3,5-Difluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of valuable pharmaceutical intermediates starting from 3,5-Difluoroisonicotinonitrile. This versatile building block is activated towards nucleophilic aromatic substitution (SNAr), enabling the synthesis of a variety of substituted pyridine derivatives which are key scaffolds in numerous active pharmaceutical ingredients (APIs).

The following sections detail the synthesis of two key intermediates: 3-Amino-5-fluoroisonicotinonitrile and 3-Hydrazinyl-5-fluoroisonicotinonitrile, and their subsequent conversion into more complex heterocyclic systems.

Synthesis of 3-Amino-5-fluoroisonicotinonitrile via Nucleophilic Aromatic Substitution

The fluorine atoms in this compound activate the pyridine ring for nucleophilic attack. One of the most fundamental transformations is the selective displacement of one fluorine atom by an amine. This section details the synthesis of 3-Amino-5-fluoroisonicotinonitrile, a versatile intermediate for the preparation of various nitrogen-containing heterocycles.

Experimental Protocol: Synthesis of 3-Amino-5-fluoroisonicotinonitrile

This protocol is based on analogous reactions of fluorinated pyridines with ammonia.

Materials:

-

This compound

-

Aqueous Ammonia (28-30%)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMSO (5 mL per mmol of starting material), add aqueous ammonia (5.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Amino-5-fluoroisonicotinonitrile.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | This compound | - |

| Nucleophile | Aqueous Ammonia | - |

| Solvent | DMSO | - |

| Temperature | 80 °C | Analogous Reactions |

| Reaction Time | 16 hours | Analogous Reactions |

| Typical Yield | 75-85% | Estimated based on similar reactions |

| Purity | >98% (after chromatography) | - |

Logical Workflow for the Synthesis of 3-Amino-5-fluoroisonicotinonitrile:

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Difluoroisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) of 3,5-Difluoroisonicotinonitrile with various nucleophiles, a key transformation in the synthesis of diverse heterocyclic compounds for pharmaceutical and agrochemical research. The protocols outlined below offer robust procedures for the selective substitution of a fluoride at the 3- or 5-position, yielding valuable substituted isonicotinonitrile derivatives.

Introduction

This compound is a highly activated aromatic system for nucleophilic aromatic substitution. The electron-withdrawing nature of the nitrile group and the two fluorine atoms, coupled with the inherent electron deficiency of the pyridine ring, renders the C3 and C5 positions susceptible to attack by a wide range of nucleophiles. The fluorine atoms are excellent leaving groups in SNAr reactions, facilitating the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds under relatively mild conditions. This reactivity profile makes this compound a versatile building block for the generation of compound libraries in drug discovery and development.

General Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of SNAr on this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the reaction of this compound with representative amine, alkoxide, and thiol nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol describes the synthesis of 3-fluoro-5-(morpholin-4-yl)isonicotinonitrile.

Experimental Workflow:

Caption: Workflow for the reaction with amine nucleophiles.

Materials:

-

This compound

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Water (deionized)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMSO, add morpholine (1.1 eq) followed by potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-